molecular formula C12H14ClNO2S B1388881 (R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride CAS No. 269398-95-0

(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

Cat. No.: B1388881
CAS No.: 269398-95-0
M. Wt: 271.76 g/mol
InChI Key: WBZKGWWYBOKXAS-SBSPUUFOSA-N
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Description

®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is a chiral amino acid derivative with a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the benzothiophene derivative.

    Amino Acid Formation: The benzothiophene derivative undergoes a series of reactions to introduce the amino acid functionality. This may involve steps such as alkylation, amination, and protection/deprotection of functional groups.

    Chiral Resolution: The racemic mixture of the amino acid is resolved to obtain the ®-enantiomer.

    Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary and tertiary amines.

    Substitution: Halogenated or nitrated benzothiophene derivatives.

Scientific Research Applications

®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride: The enantiomer of the compound with different biological activity.

    3-Amino-4-(2-benzothienyl)butanoic acid hydrochloride: A structural isomer with variations in reactivity and applications.

    3-Amino-4-(3-benzofuranyl)butanoic acid hydrochloride: A similar compound with a benzofuran moiety instead of benzothiophene.

Uniqueness

®-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride is unique due to its specific chiral configuration and the presence of the benzothiophene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-3-amino-4-(1-benzothiophen-3-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S.ClH/c13-9(6-12(14)15)5-8-7-16-11-4-2-1-3-10(8)11;/h1-4,7,9H,5-6,13H2,(H,14,15);1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZKGWWYBOKXAS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CS2)C[C@H](CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661581
Record name (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331847-10-0, 269398-95-0
Record name Benzo[b]thiophene-3-butanoic acid, β-amino-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331847-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R)-3-Amino-4-(1-benzothiophen-3-yl)butanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Reactant of Route 2
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
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(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
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(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
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(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride
Reactant of Route 6
(R)-3-Amino-4-(3-benzothienyl)butanoic acid hydrochloride

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